molecular formula C15H18Cl2O3 B1325896 Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate CAS No. 898751-93-4

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate

Cat. No. B1325896
M. Wt: 317.2 g/mol
InChI Key: BDLMMNIQTSUBPP-UHFFFAOYSA-N
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Description

The compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are widely used in a variety of applications from plastics to pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate” were not found, esters are commonly synthesized via a condensation reaction known as esterification . In a typical procedure, a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst .


Chemical Reactions Analysis

Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . In the Claisen condensation, one ester molecule acts as a nucleophile and reacts with another ester molecule, which acts as an electrophile .


Physical And Chemical Properties Analysis

Physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and reactivity . These properties were not found in the search results for “Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate”.

Scientific Research Applications

  • Biocatalysis in Drug Synthesis

    • Field : Applied Biochemistry and Biotechnology
    • Application : The compound is used in the stereoselective reduction of the a-keto ester ethyl 2-oxo-2-(1’,2’,3’,4’-tetrahydro-1’,1’,4’,4’-tetramethyl-6’-naphthalenyl)acetate, which is a key intermediate for product retinoic acid receptor modulators used as anticancer and dermatological drugs .
    • Method : The Aureobasidium pullulans was used in the process .
    • Results : The process resulted in a 94% yield and 97% enantioselectivity .
  • Medicinal Applications of Azulene Derivatives

    • Field : Medicinal Chemistry
    • Application : Azulene derivatives, including guaiazulene or chamazulene, occur in nature as components of many plants and mushrooms. They have been widely used for hundreds of years in antiallergic, antibacterial, and anti-inflammatory therapies .
    • Method : The specific methods of application vary depending on the specific derivative and its intended use .
    • Results : The success of Egualen, which is a sodium salt of 3-ethyl-7-propan-2-yl-azulene-1-sulfonic acid applied in the treatment of gastric ulcers in Japan under the tradename Azuloxa, shows that there is enormous potential for azulene scaffold .
  • Biological Activities of Oxazole Derivatives

    • Field : Medicinal Chemistry
    • Application : Oxazole derivatives were assessed as transthyretin (TTR) amyloid fibril inhibitors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid and 2-(3,5-dichlorophenyl)-5-(2,2,2-trifluoroethyl)oxazole-4-carboxylic acid were found to possess the maximum activity .

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical and how to handle it safely . An SDS for a related compound, 3,5-Dichlorophenyl isocyanate, indicates that it is hazardous, causing skin and eye irritation, and may cause respiratory irritation .

Future Directions

Future research could focus on the synthesis, characterization, and potential applications of “Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate”. Given the wide range of uses for esters, this compound could have potential applications in various fields, including materials science, pharmaceuticals, and agrochemicals .

properties

IUPAC Name

ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2O3/c1-2-20-15(19)7-5-3-4-6-14(18)11-8-12(16)10-13(17)9-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDLMMNIQTSUBPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70645563
Record name Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate

CAS RN

898751-93-4
Record name Ethyl 7-(3,5-dichlorophenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70645563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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